molecular formula C13H18Cl2N2O2 B1452395 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220031-35-5

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1452395
CAS No.: 1220031-35-5
M. Wt: 305.2 g/mol
InChI Key: LQBOLCVZGGZMAC-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

    Esterification: The piperidine derivative is then esterified with 4-chloro-2-pyridinecarboxylic acid under acidic conditions to form the ester linkage.

    Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include piperidine, 4-chloro-2-pyridinecarboxylic acid, and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines or alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Piperidinyl)ethyl 4-chlorobenzoate hydrochloride
  • 2-(3-Piperidinyl)ethyl 4-chloro-3-nitrobenzoate hydrochloride
  • 2-(3-Piperidinyl)ethyl 4-chloro-2-fluorobenzoate hydrochloride

Uniqueness

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to its specific chemical structure, which combines a piperidine ring with a chlorinated pyridine carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-piperidin-3-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-3-6-16-12(8-11)13(17)18-7-4-10-2-1-5-15-9-10;/h3,6,8,10,15H,1-2,4-5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBOLCVZGGZMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-35-5
Record name 2-Pyridinecarboxylic acid, 4-chloro-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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